N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step involves the reaction of the core structure with acetic anhydride or a similar reagent.
Substitution reactions:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Materials Science: The compound’s properties may be explored for applications in materials science, such as in the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-d]pyrimidin-2(3H)-yl)acetamide: This compound has a similar core structure but differs in the positioning of the triazole ring.
N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-b]pyrimidin-2(3H)-yl)acetamide: This compound has a different substitution pattern on the pyrimidine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a thieno-triazolo-pyrimidine core, which is often associated with biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the following structural components:
- Chloro and Methoxy Substituents : These groups enhance the compound's reactivity and potential biological interactions.
- Thieno-triazolo-pyrimidine Core : This moiety is known for its role in kinase inhibition and other biological activities.
The compound's molecular weight is approximately 409.5 g/mol .
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. The thieno-triazolo-pyrimidine core is particularly noted for its potential as a kinase inhibitor , which may modulate signaling pathways involved in cancer progression. For example, some studies indicate that these compounds can selectively inhibit cell proliferation in cancer cells lacking specific cell cycle checkpoints .
Antimicrobial Activity
The presence of the thieno-triazolo-pyrimidine structure also indicates potential antimicrobial properties . Compounds with similar scaffolds have been investigated for their efficacy against various bacterial and fungal strains. The unique combination of functional groups in this compound may enhance its selectivity and effectiveness against microbial targets .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence that compounds like this compound may possess anti-inflammatory properties . Investigations into related compounds have shown modulation of inflammatory pathways, suggesting a broader therapeutic potential .
The mechanism by which this compound exerts its biological effects likely involves:
- Kinase Inhibition : Targeting specific kinases involved in cell signaling pathways.
- Receptor Interaction : Binding to various receptors or enzymes that mediate cellular responses.
- Chemical Reactivity : The functional groups may facilitate reactions leading to biological activity .
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxic effects on p21-deficient cancer cells using related thieno-triazolo-pyrimidine compounds. |
Study 2 | Investigated antimicrobial efficacy against Gram-positive bacteria; showed promising results indicating broad-spectrum activity. |
Study 3 | Explored anti-inflammatory effects in vitro; indicated modulation of cytokine production in immune cells. |
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3S/c1-25-12-3-2-9(6-10(12)17)19-13(23)7-22-16(24)21-8-18-11-4-5-26-14(11)15(21)20-22/h2-6,8H,7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLXNCGGKSNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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